2-Hydrazino-1-methylpyridinium tosylate
Overview
Description
2-Hydrazino-1-methylpyridinium tosylate is an organic compound with the molecular formula C13H17N3O3S. It is a white solid that is stable under standard conditions and soluble in water and some organic solvents . This compound is known for its unique chemical properties and has found applications in various fields of scientific research.
Preparation Methods
The synthesis of 2-Hydrazino-1-methylpyridinium tosylate typically involves the reaction of 2-chloro-1-methylpyridinium iodide with hydrazine hydrate in the presence of a base, followed by the addition of p-toluenesulfonic acid to form the tosylate salt . The reaction conditions usually require controlled temperatures and specific solvents to ensure high yield and purity.
Chemical Reactions Analysis
2-Hydrazino-1-methylpyridinium tosylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The hydrazino group can participate in substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hydrazino-1-methylpyridinium tosylate has a wide range of applications in scientific research:
Biology: This compound is used in biochemical assays and studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hydrazino-1-methylpyridinium tosylate involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites on enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
2-Hydrazino-1-methylpyridinium tosylate can be compared with other similar compounds, such as:
2-Hydrazino-4-(trifluoromethyl)-pyrimidine: Another hydrazine-based reagent used in derivatization for analytical purposes.
1-Methyl-2-pyridylhydrazine: A compound with similar structural features but different reactivity and applications.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable derivatives, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-methylbenzenesulfonate;(1-methylpyridin-1-ium-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C6H9N3/c1-6-2-4-7(5-3-6)11(8,9)10;1-9-5-3-2-4-6(9)8-7/h2-5H,1H3,(H,8,9,10);2-5H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSNOXLIZKNPEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC=C1NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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